molecular formula C10H13ClFN B13053704 (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl

Cat. No.: B13053704
M. Wt: 201.67 g/mol
InChI Key: OXSPYZOGUJPZMX-PPHPATTJSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropenes. These compounds are characterized by a phenyl group attached to a propenyl group. The presence of a fluorine atom and a methyl group on the phenyl ring, along with the amine group, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon.

    Crystallization: Purifying the compound through crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine
  • (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine acetate
  • (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine sulfate

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt. These features influence its chemical reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h3-6,10H,1,12H2,2H3;1H/t10-;/m0./s1

InChI Key

OXSPYZOGUJPZMX-PPHPATTJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C=C)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C=C)N.Cl

Origin of Product

United States

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